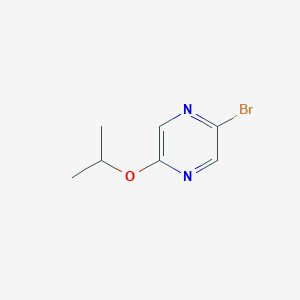

2-Bromo-5-isopropoxypyrazine

Description

Chemical Identity:

2-Bromo-5-isopropoxypyrazine (CAS: 959238-74-5) is a brominated pyrazine derivative featuring an isopropoxy substituent at the 5-position and a bromine atom at the 2-position. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 229.07 g/mol. The compound is characterized by high purity (95–96%) and is utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Availability:

The compound is listed in specialized catalogs (e.g., Combi-Blocks, SynChem) but is marked as discontinued by CymitQuimica, indicating supplier-dependent availability .

Properties

IUPAC Name |

2-bromo-5-propan-2-yloxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLUGZXLKGHHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671686 | |

| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-74-5 | |

| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-isopropoxypyrazine can be synthesized through various synthetic routes. One common method involves the bromination of 5-isopropoxypyrazine using bromine in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isopropoxypyrazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-isopropoxypyrazine has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes.

Medicine: It may serve as a precursor for the development of pharmaceuticals or as a tool in medicinal chemistry research.

Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-Bromo-5-isopropoxypyrazine is similar to other brominated pyrazines, such as 2-Bromo-3-methylpyrazine and 2-Bromo-6-methylpyrazine. its unique combination of a bromine atom and an isopropoxy group distinguishes it from these compounds. The presence of the isopropoxy group can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, solubility, and applications of brominated pyrazines are heavily influenced by substituent type and position. Key comparisons include:

Key Findings :

Alkoxy vs. Trifluoromethoxy (CF₃O) substituents () enhance electron-withdrawing effects, favoring applications in fluorinated drug candidates .

Substituent Position :

- 5-Bromo-2,3-dimethoxypyrazine () demonstrates how additional methoxy groups at the 2- and 3-positions alter electronic properties, enabling use in heterocyclic cross-coupling reactions .

Functional Group Impact: Amino-substituted analogs (e.g., 2-Amino-5-bromo-3-(ethylamino)pyrazine, ) exhibit higher nucleophilicity, making them suitable for constructing polycyclic amines . The pyridinylmethoxy group in 2-bromo-5-(2-pyridinylmethoxy)pyrazine () introduces coordination sites for metal-catalyzed reactions .

Research and Application Insights

- Pharmaceutical Intermediates: this compound is cataloged by SynChem, Inc. (SC-04819) as a drug discovery building block, particularly for kinase inhibitors . Its deuterated analog (2-Amino-3-bromo-5-(iso-propyl-d₇)-pyrazine, ) highlights its utility in isotopic labeling for metabolic studies .

Safety Considerations :

Brominated pyrazines like 5-bromo-2,3-dimethoxypyrazine () require strict handling protocols due to inhalation risks, suggesting similar precautions for the target compound .Comparative Reactivity : The isopropoxy group’s bulkiness may slow reaction kinetics compared to smaller substituents (e.g., methoxy), as observed in Suzuki-Miyaura couplings of related compounds .

Biological Activity

2-Bromo-5-isopropoxypyrazine (CAS No.: 959238-74-5) is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_8H_10BrN_2O

- Molecular Weight : 232.08 g/mol

- Appearance : Typically a colorless to pale yellow liquid or solid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as a ligand, modulating the activity of specific proteins involved in cellular signaling pathways. This modulation can influence diverse biological processes, such as metabolic regulation and cell proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:

- MCF-7 : IC50 = 8.47 ± 0.18 µM

- HeLa : IC50 = 9.22 ± 0.17 µM

The viability percentages at different concentrations after 72 hours of treatment were:

| Concentration (µM) | MCF-7 Viability (%) | HeLa Viability (%) |

|---|---|---|

| 5 | 43.89 | 45.53 |

| 10 | 23.88 | 30.38 |

| 20 | 15.05 | 21.64 |

These results suggest a dose-dependent decrease in cell viability, indicating potent anticancer activity.

Antiviral Activity

Research has also explored the antiviral potential of pyrazine derivatives, including this compound. In vitro studies have shown promising results against viruses such as Zika virus (ZIKV), where the compound demonstrated effective inhibition of viral replication in Vero cells.

Case Studies and Research Findings

-

Study on Antiviral Effects :

- A study assessed the antiviral activity of various pyrazine derivatives against ZIKV using a cytopathic effect (CPE) inhibition assay.

- The results indicated that compounds similar to this compound could significantly reduce viral load, highlighting their potential as antiviral agents.

-

Anticancer Mechanism Investigation :

- Further research utilized molecular docking simulations to understand the binding affinity of this compound with matrix metalloproteinases (MMPs), which are crucial in tumor progression.

- The docking scores suggested strong interactions with MMP-2 and MMP-9, indicating that the compound may inhibit tumor growth by targeting these enzymes.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.